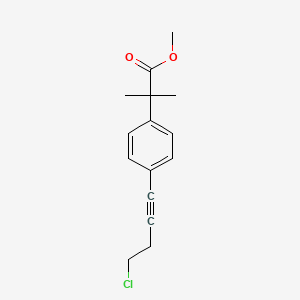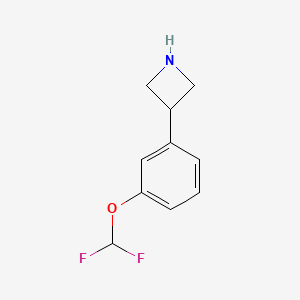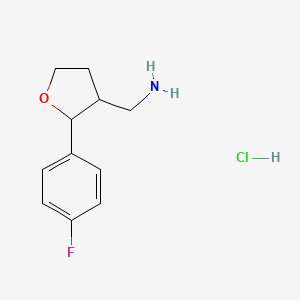![molecular formula C7H2BrCl2N3 B15279843 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H2BrCl2N3 It is characterized by a pyridopyrazine core substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-dichloropyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Quinoxalines and other pyridopyrazine derivatives
Uniqueness: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
特性
分子式 |
C7H2BrCl2N3 |
|---|---|
分子量 |
278.92 g/mol |
IUPAC名 |
7-bromo-2,3-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)13-7(10)6(9)12-3/h1-2H |
InChIキー |
HFXPBILWADPDGQ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Br)N=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



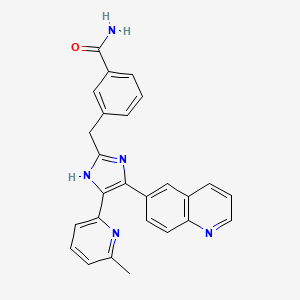
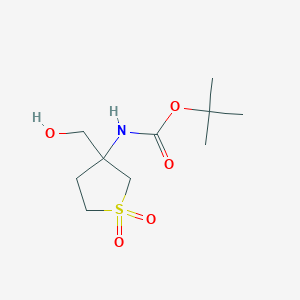
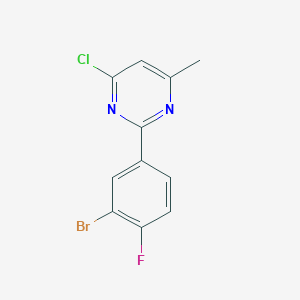
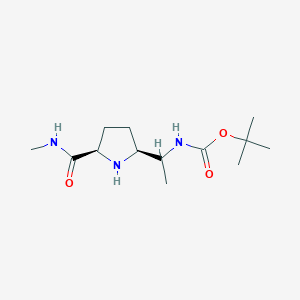
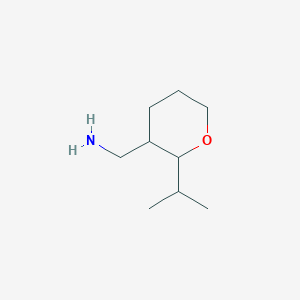
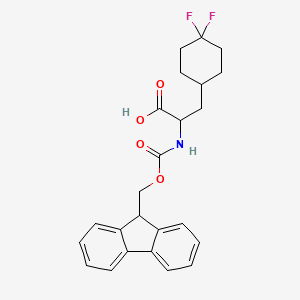
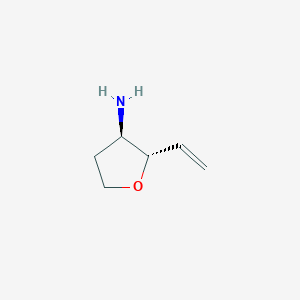
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
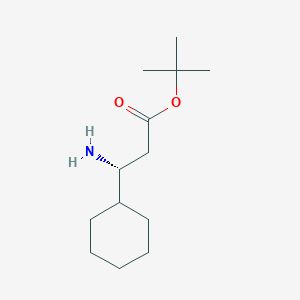
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
